4-[(Thiophen-2-ylformamido)methyl]benzoic acid
Description
Historical Context of Thiophene Derivatives in Medicinal Chemistry
Thiophene’s medicinal relevance traces to its discovery in 1882 by Viktor Meyer, who identified it as a benzene contaminant responsible for the indophenin reaction. Early 20th-century research recognized its aromaticity and bioisosteric potential, enabling its adoption as a monosubstituted phenyl replacement to enhance metabolic stability and binding affinity. By the 1970s, thiophene derivatives like suprofen (anti-inflammatory) and ticlopidine (antiplatelet) emerged as clinical successes, validated by their ability to engage cyclooxygenase (COX) and P2Y12 receptors, respectively.
The U.S. FDA’s approval of 26 thiophene-containing drugs between 2013–2023 underscores its sustained utility. Notable examples include:
| Drug Name | Therapeutic Category | Key Target/Mechanism | Approval Year |
|---|---|---|---|
| Clopidogrel | Cardiovascular | P2Y12 receptor antagonist | 1997 |
| Dorzolamide | Glaucoma | Carbonic anhydrase inhibitor | 1994 |
| Relugolix | Oncology | Gonadotropin-releasing hormone antagonist | 2020 |
Thiophene’s sulfur atom facilitates hydrogen bonding and π-π stacking, critical for target engagement, while its planar structure enhances membrane permeability. These attributes have driven its application across neurodegenerative, antimicrobial, and anticancer domains, with recent discoveries of thiophene derivatives in 3.5-billion-year-old Martian sediments highlighting its chemical resilience.
Evolution of Benzoic Acid Analogues in Pharmaceutical Research
Benzoic acid, characterized by a carboxylic acid group attached to a benzene ring, has been a cornerstone of drug design since the 19th century. Its derivatives, such as aspirin (acetylsalicylic acid), demonstrate the moiety’s capacity to modulate enzymatic activity through acidity and hydrogen-bonding interactions. In modern contexts, benzoic acid’s role extends to:
- Solubility enhancement : The ionizable carboxylic acid group improves aqueous solubility, critical for oral bioavailability.
- Targeted binding : Direct interaction with catalytic residues in enzymes (e.g., carbonic anhydrase, COX) via carboxylate anions.
The integration of benzoic acid into hybrid structures, such as 4-[(Thiophen-2-ylformamido)methyl]benzoic acid , capitalizes on these properties. For instance, the methylene bridge in this compound positions the thiophene and benzoic acid moieties to engage distinct binding pockets, as observed in dual-acting inhibitors of COX-2 and 5-lipoxygenase (5-LOX). Structural analyses of FDA-approved hybrids like tiaprofenic acid (thiophene + propionic acid) reveal that benzoic acid’s electronic effects fine-tune the molecule’s pKa, optimizing ionization states for target interaction.
Rationale for Thiophene-Benzoic Acid Conjugation Strategies
The conjugation of thiophene and benzoic acid addresses three key challenges in drug design:
- Pharmacokinetic optimization : Thiophene’s lipophilicity counterbalances benzoic acid’s hydrophilicity, achieving balanced LogP values for enhanced blood-brain barrier penetration or gastrointestinal absorption.
- Multitarget engagement : The hybrid structure enables simultaneous modulation of structurally divergent targets, as demonstrated by thiophene-benzoic acid derivatives inhibiting both kinase and protease enzymes in anticancer screens.
- Metabolic stability : Thiophene’s resistance to oxidative degradation complements benzoic acid’s rapid renal excretion, prolonging half-life while minimizing toxic metabolite accumulation.
A comparative analysis of the hybrid’s components illustrates their synergistic contributions:
| Property | Thiophene Moiety | Benzoic Acid Moiety | Hybrid Compound |
|---|---|---|---|
| Aromaticity | High (6π-electron system) | Moderate (benzene ring) | Enhanced π-stacking |
| Solubility | Low (logP ~2.5) | High (aqueous solubility) | Balanced logP ~1.8 |
| Hydrogen Bond Capacity | Sulfur lone pairs | Carboxylate anions | Dual hydrogen-bond donors |
Structure
3D Structure
Properties
IUPAC Name |
4-[(thiophene-2-carbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOSKQRJWMNHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Methodological Considerations
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 4-(Aminomethyl)benzoic acid – Aromatic core with a primary amine side chain.
- Thiophene-2-carboxylic acid – Heterocyclic carboxylic acid for amide formation.
Coupling these components via amide bond formation represents the most straightforward approach. Challenges include the synthesis of 4-(aminomethyl)benzoic acid and optimizing amidation conditions to avoid side reactions.
Stepwise Synthetic Procedures
Route 1: Direct Amidation via Carbodiimide Coupling
Synthesis of 4-(Aminomethyl)benzoic Acid
Step 1: Esterification of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid is esterified using methanol and sulfuric acid to yield methyl 4-(bromomethyl)benzoate.
Step 2: Gabriel Synthesis for Amine Formation
Methyl 4-(bromomethyl)benzoate reacts with potassium phthalimide in DMF, followed by hydrazinolysis to produce methyl 4-(aminomethyl)benzoate. Acidic hydrolysis (HCl/H₂O) yields 4-(aminomethyl)benzoic acid.
Amide Bond Formation
4-(Aminomethyl)benzoic acid is coupled with thiophene-2-carboxylic acid using EDCl/HOBt in DCM, yielding the target compound after purification (Scheme 1).
Reaction Conditions
| Parameter | Detail |
|---|---|
| Coupling Reagent | EDCl, HOBt |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 12 h |
| Yield | 68% (after column chromatography) |
Route 2: Reductive Amination Pathway
Synthesis of 4-Formylbenzoic Acid
4-Methylbenzoic acid undergoes oxidation with KMnO₄ in basic conditions to form 4-formylbenzoic acid.
Reductive Amination with Thiophene-2-carboxamide
The aldehyde reacts with thiophene-2-carboxamide in the presence of NaBH₃CN, followed by acidic workup to yield the target compound.
Optimization Insights
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.95 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 7.78 (dd, J = 3.6 Hz, 1H, Thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, Thiophene-H), 4.55 (d, J = 5.6 Hz, 2H, CH₂).
- IR (KBr): 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (Ar C=C).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-2-ylformamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[(Thiophen-2-ylformamido)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-ylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
Key Observations :
- Thiophene vs. Thiazolidinedione : The thiophene group in the title compound enhances π-π stacking interactions, while the thiazolidinedione moiety in CAS 721916-23-0 introduces hydrogen-bonding capacity via its carbonyl groups, favoring interactions with enzymatic targets like PPAR-γ .
- β-Lactam vs. Isoquinoline: β-Lactam derivatives (e.g., azetidinones) exhibit broad-spectrum antimicrobial activity due to their structural mimicry of penicillin , whereas isoquinoline derivatives target neurological enzymes like BChE via hydrophobic and π-cation interactions .
- Phosphonate Ester: The diethoxyphosphinoyl group in introduces steric bulk and polarizability, enabling unique binding modes in enzyme active sites.
Crystallographic and Physicochemical Properties
| Property | Title Compound | 4-[(Diethoxyphosphinoyl)methyl]benzoic acid | 4-(3-Chloro-2-(4-nitrophenyl)-azetidinone)benzoic acid |
|---|---|---|---|
| Crystal System | Monoclinic (P21/n) | Monoclinic (P21/n) | Not reported |
| Hydrogen Bonding | O–H···O, C–H···O networks | O–H···O dimers, C–H···π interactions | N/A |
| Dihedral Angles | 41.91° (benzene-thiophene) | 83.75° (phosphonate-ethyl groups) | N/A |
| logP | ~2.1 (estimated) | ~1.8 | ~2.5 |
Biological Activity
4-[(Thiophen-2-ylformamido)methyl]benzoic acid is a chemical compound that has garnered attention in biochemical and pharmacological research due to its unique structure and potential biological activities. This compound features a carboxylic acid group linked to a benzene ring, with a methylene bridge connecting it to a thiophene group substituted with a formamido group. Its molecular formula is and it has a molecular weight of 261.3 g/mol .
Chemical Structure
The structural formula can be represented as follows:
This structure contributes to its biochemical properties, making it suitable for various applications in proteomics and medicinal chemistry.
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds have provided insights into its potential effects:
- Antimicrobial Activity : A study on structurally related benzoic acids indicated that modifications in the functional groups could enhance antimicrobial efficacy. This suggests that the presence of the thiophene moiety might similarly influence biological activity.
- Mechanism of Action : Research into similar compounds has shown that they can act as enzyme inhibitors or modulators, affecting various biological pathways. This highlights the need for further studies to elucidate the specific interactions of this compound with biological targets .
Data Summary Table
The following table summarizes key properties and potential activities associated with this compound:
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.3 g/mol |
| Role in Proteomics | Biochemical used for protein interaction studies |
| Potential Activities | Antimicrobial, antifungal |
| Mechanism of Action | Possible enzyme inhibition/modulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Thiophen-2-ylformamido)methyl]benzoic acid, and what key reaction conditions should be optimized?
- Methodology :
- Reductive Amination : React 4-(aminomethyl)benzoic acid with thiophene-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the amide linkage. Optimize solvent polarity (e.g., methanol or DMF) and pH (neutral to mildly acidic) to enhance yield .
- Condensation Reactions : Use thiophene-2-carboxylic acid derivatives (e.g., acyl chlorides) with 4-(aminomethyl)benzoic acid under Schotten-Baumann conditions. Control stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize side products .
- Critical Conditions : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Key signals include δ ~7.5–8.0 ppm (aromatic protons), δ ~4.3 ppm (CH₂ linker), and δ ~7.0–7.3 ppm (thiophene protons). Use ¹H and ¹³C NMR for full assignment .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~263.0850) and isotopic patterns .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Target ≥95% purity for biological assays .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Enzyme Inhibition Screens : Test against HDACs (histone deacetylases) or kinases using fluorometric or colorimetric assays (e.g., HDAC-Glo™). IC₅₀ values <10 μM warrant further study .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare with healthy cell lines to assess selectivity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different studies?
- Root Causes : Variability in compound purity, assay protocols (e.g., buffer pH, incubation time), or cell line heterogeneity.
- Mitigation Strategies :
- Standardize Purity : Require ≥97% HPLC purity with lot-to-lot consistency checks .
- Validate Assays : Include positive controls (e.g., SAHA for HDAC inhibition) and replicate experiments across independent labs .
- Data Reconciliation : Use meta-analysis tools (e.g., Prism) to statistically compare datasets and identify outliers .
Q. What strategies optimize the compound’s solubility and stability in physiological conditions for in vivo studies?
- Solubility Enhancement :
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
Q. How does the compound’s structure influence its reactivity in coupling reactions for material science applications?
- Functional Group Synergy :
- The benzoic acid moiety enables covalent anchoring to surfaces (e.g., SiO₂ nanoparticles), while the thiophene group facilitates electrochemical polymerization .
- Application in Sensors :
- Use as a functional monomer in molecularly imprinted polymers (MIPs) for detecting small molecules (e.g., phenylalanine). Optimize cross-linking density (e.g., 2,4,5,20,40,50-hexa(thiophen-2-yl)-3,30-bithiophene) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
